molecular formula C6H9ClN2O B2739586 5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole CAS No. 1156949-76-6

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2739586
CAS RN: 1156949-76-6
M. Wt: 160.6
InChI Key: MSCDMPDSOLPNSJ-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used . The chloropropyl group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

5-(3-Chloropropyl)-3-methyl-1,2,4-oxadiazole and its derivatives serve as key intermediates in the synthesis of more complex organic molecules. For example, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can lead to the formation of thiazoles, which are further methylated to furnish compounds with better-stabilized push-pull systems, indicating the utility of oxadiazole derivatives in synthesizing novel organic compounds with potential applications in material science and as ligands in coordination chemistry (Paepke et al., 2009).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their potential as corrosion inhibitors, an application critical in industrial maintenance and preservation of metals. Research on synthesized oxadiazole derivatives demonstrates their efficacy in inhibiting mild steel corrosion in acidic environments, with potential implications for their application in industrial corrosion prevention strategies (Kalia et al., 2020).

Anticancer Activity

The search for new anticancer agents has led to the exploration of 1,2,4-oxadiazole derivatives as apoptosis inducers. These compounds have shown activity against several cancer cell lines, including breast and colorectal cancer cells. The identification of molecular targets for these compounds, such as TIP47, an IGF II receptor-binding protein, underscores their potential as lead compounds in the development of new anticancer therapies (Zhang et al., 2005).

properties

IUPAC Name

5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCDMPDSOLPNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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